N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

Description

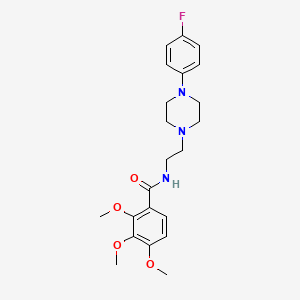

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is a benzamide derivative featuring a piperazine-ethyl linker and a 2,3,4-trimethoxybenzamide group.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2,3,4-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4/c1-28-19-9-8-18(20(29-2)21(19)30-3)22(27)24-10-11-25-12-14-26(15-13-25)17-6-4-16(23)5-7-17/h4-9H,10-15H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOIBYKEONMYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives, which this compound may be related to, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest a broad range of interactions with their targets.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.

Biological Activity

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a trimethoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 363.42 g/mol. The chemical structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-fluoroaniline and ethylene glycol to form the piperazine derivative. Subsequent steps include coupling with trimethoxybenzoyl derivatives and purification processes to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The binding affinity to these receptors modulates various neurotransmission pathways, which may influence mood and cognitive functions .

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit diverse pharmacological effects:

- Antidepressant Activity : Studies have shown that similar piperazine derivatives can exhibit antidepressant-like effects in animal models by enhancing serotonergic activity .

- Antimelanogenic Effects : In vitro studies demonstrated that certain derivatives can inhibit tyrosinase activity, suggesting potential applications in skin pigmentation disorders .

In Vitro Studies

A study evaluating the biological activity of related piperazine compounds reported significant inhibition of tyrosinase activity in Agaricus bisporus cells. The compound tested showed an IC50 value of 0.18 μM, indicating potent inhibitory effects without cytotoxicity .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| This compound | TBD | Further testing required |

| Competitive Inhibitor | 0.18 | Significant antimelanogenic effect |

Safety and Toxicity

Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies suggest low cytotoxicity at therapeutic doses; however, comprehensive toxicity studies are necessary to confirm these findings .

Comparison with Similar Compounds

Structural Analogues in Dopamine Receptor Ligands

Substituted Benzamides with Piperazine-Ethyl Linkers

Compounds such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b) share a benzamide core and piperazine-ethyl backbone but differ in substituents .

- Key Structural Differences: Piperazine Substituents: The target compound uses a 4-fluorophenyl group, while 3a and 3b feature 3-cyanophenyl and 3-trifluoromethylphenyl groups, respectively. Fluorine’s electronegativity may enhance receptor binding affinity compared to bulkier substituents like trifluoromethyl. Benzamide Modifications: The target compound’s 2,3,4-trimethoxybenzamide contrasts with 3a/b’s thiophene-containing benzamide.

Table 1: Structural Comparison of Piperazine-Linked Benzamides

Dihydroisoquinoline-Based Benzamide (FF2)

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,3,4-trimethoxybenzamide (FF2) shares the 2,3,4-trimethoxybenzamide group but replaces the piperazine-ethyl linker with a dihydroisoquinoline-ethyl system .

- Pharmacological Implications: Dihydroisoquinoline moieties are associated with α-adrenergic receptor activity, whereas piperazine derivatives often target dopamine D2/D3 receptors. This structural divergence suggests FF2 may exhibit distinct receptor selectivity compared to the target compound.

Pharmaceutical vs. Pesticide Derivatives

While the target compound and its piperazine analogues (e.g., 3a, 3b, FF2) are likely designed for CNS applications, other benzamides like N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) are used as herbicides or pesticides .

- Structural Determinants of Function :

- Pharmaceutical Compounds : Fluorophenyl and methoxy groups optimize receptor binding and pharmacokinetics.

- Pesticides : Chloro-, fluoro-, and trifluoromethyl groups enhance stability and bioactivity in agricultural environments.

Table 2: Functional Comparison of Benzamide Derivatives

Q & A

Basic: What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the 4-(4-fluorophenyl)piperazine core. Key steps include:

- Sulfonylation or alkylation of the piperazine nitrogen to introduce the ethyl linker .

- Coupling with 2,3,4-trimethoxybenzoyl chloride under basic conditions (e.g., using triethylamine or DIPEA) to form the benzamide moiety .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Critical reaction parameters include anhydrous conditions (Schlenk techniques) and temperature control (0–25°C) to prevent side reactions .

Basic: How is the compound’s structure validated post-synthesis?

Structural confirmation employs:

- NMR spectroscopy : H and C NMR verify aromatic protons (6.5–7.5 ppm for fluorophenyl), piperazine methylene groups (2.5–3.5 ppm), and methoxy protons (~3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 456.2) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: What methodological approaches are used to study its receptor interactions?

- Radioligand displacement assays : Compete with H-ketanserin for serotonin (5-HT) receptor binding in rat cortical membranes. IC values are calculated using nonlinear regression .

- Functional assays : Measure cAMP inhibition in HEK-293 cells expressing dopamine D receptors to assess potency (EC) and efficacy (% inhibition) .

- PET imaging : Fluorine-18 labeling for in vivo receptor occupancy studies in rodent brains .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

- Piperazine substitution : Replace 4-fluorophenyl with 2,3-dichlorophenyl to enhance D receptor affinity (K < 1 nM vs. 10 nM for parent compound) .

- Benzamide modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 2-position to improve metabolic stability .

- Linker optimization : Replace ethyl with propyl chains to balance lipophilicity (logP) and blood-brain barrier penetration .

Advanced: How to resolve contradictions in receptor binding data across studies?

Discrepancies in reported K values (e.g., 5-HT vs. D affinity) may arise from:

- Receptor subtype selectivity : Use cloned human receptors (vs. rodent) to minimize species-specific variations .

- Assay conditions : Standardize buffer pH (7.4), temperature (25°C), and membrane preparation protocols .

- Data normalization : Express binding as % displacement relative to reference ligands (e.g., spiperone for 5-HT) .

Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of airborne particles .

- Waste disposal : Incinerate hazardous waste via certified facilities to comply with EPA guidelines .

Advanced: What computational strategies predict its pharmacokinetic properties?

- Molecular docking : AutoDock Vina models interactions with 5-HT (PDB ID: 6A93) to prioritize high-affinity analogs .

- ADMET prediction : SwissADME estimates oral bioavailability (%F = 45–60%) and CYP450 inhibition risks (CYP2D6 > 3A4) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: What challenges arise in in vivo efficacy studies?

- Solubility limitations : Use co-solvents (e.g., 10% DMSO in saline) for intraperitoneal administration .

- Metabolic clearance : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to prolong half-life .

- BBB penetration : Measure brain/plasma ratios via LC-MS/MS after dosing in Sprague-Dawley rats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.